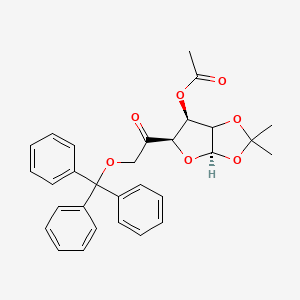

3-Acetyl-1,2-O-isopropylidene-6-O-trityl-beta-L-arabino-hexofuranos-5-ulose

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-Acetyl-1,2-O-isopropylidene-6-O-trityl-beta-L-arabino-hexofuranos-5-ulose is a complex organic compound with the molecular formula C30H30O7. It is characterized by its unique structure, which includes an acetyl group, an isopropylidene group, and a trityl group attached to a beta-L-arabino-hexofuranos-5-ulose backbone .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-Acetyl-1,2-O-isopropylidene-6-O-trityl-beta-L-arabino-hexofuranos-5-ulose typically involves multiple steps The process begins with the protection of the hydroxyl groups on the arabino-hexofuranose ringThe reaction conditions often require the use of acid or base catalysts and specific solvents to ensure the desired selectivity and yield .

Industrial Production Methods

Análisis De Reacciones Químicas

Types of Reactions

3-Acetyl-1,2-O-isopropylidene-6-O-trityl-beta-L-arabino-hexofuranos-5-ulose can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols.

Substitution: The acetyl, isopropylidene, and trityl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction but often involve controlled temperatures and specific solvents .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols .

Aplicaciones Científicas De Investigación

Glycobiology Research

3-Acetyl-1,2-O-isopropylidene-6-O-trityl-beta-L-arabino-hexofuranos-5-ulose serves as a valuable biochemical reagent in glycobiology. It is used to study glycan structures and their interactions with proteins, which are crucial for understanding cellular processes such as signaling and immune responses .

Medicinal Chemistry

This compound has shown potential in the development of therapeutic agents. Its derivatives are investigated for their roles in:

- Antiviral Activity : Research indicates that certain derivatives exhibit activity against various viruses, including HIV and influenza .

- Antibody-drug Conjugates : The compound can be utilized in creating targeted therapies that combine antibodies with cytotoxic drugs to enhance treatment efficacy against cancers .

Enzyme Modulation

Studies have demonstrated that this compound can modulate enzyme activity. It acts as a chaperone for enzymes involved in metabolic pathways, potentially aiding in the treatment of metabolic disorders .

Structural Biology

The compound's unique structure allows it to serve as a building block for synthesizing more complex oligosaccharides and glycoconjugates. These structures are essential for studying protein-carbohydrate interactions at the molecular level .

Case Study 1: Antiviral Properties

A study evaluated the antiviral properties of this compound derivatives against HIV. The results indicated that specific modifications to the trityl group enhanced antiviral activity, suggesting pathways for developing new antiviral drugs .

Case Study 2: Glycan Interaction Studies

In another investigation, the compound was used to create glycan microarrays to study protein-glycan interactions. This research provided insights into how glycan structures influence immune responses, aiding vaccine development strategies .

Mecanismo De Acción

The mechanism of action of 3-Acetyl-1,2-O-isopropylidene-6-O-trityl-beta-L-arabino-hexofuranos-5-ulose involves its interaction with specific molecular targets. The acetyl, isopropylidene, and trityl groups can influence the compound’s reactivity and binding affinity to enzymes or receptors. The pathways involved may include enzymatic hydrolysis, oxidation-reduction reactions, and nucleophilic substitutions .

Comparación Con Compuestos Similares

Similar Compounds

3-Acetyl-1,2-O-isopropylidene-6-O-trityl-alpha-D-galactofuranose: Similar in structure but differs in the configuration of the sugar moiety.

3-Acetyl-1,2-O-isopropylidene-6-O-trityl-beta-D-glucofuranose: Another similar compound with a different sugar configuration.

Uniqueness

3-Acetyl-1,2-O-isopropylidene-6-O-trityl-beta-L-arabino-hexofuranos-5-ulose is unique due to its specific beta-L-arabino-hexofuranose configuration, which can influence its chemical reactivity and biological interactions. This uniqueness makes it valuable in specific research and industrial applications .

Actividad Biológica

3-Acetyl-1,2-O-isopropylidene-6-O-trityl-β-L-arabino-hexofuranos-5-ulose (CAS RN: 109680-98-0) is a synthetic carbohydrate derivative that has garnered attention for its potential biological activities. This compound is characterized by its complex structure, which includes acetyl and trityl groups that enhance its stability and reactivity in biological systems. Understanding its biological activity is crucial for exploring its applications in medicinal chemistry and drug development.

- Molecular Formula : C30H30O7

- Molecular Weight : 502.56 g/mol

- CAS Number : 109680-98-0

- Purity : Minimum 95% by HPLC

- Storage Conditions : Store at -20°C for long-term stability

Biological Activity Overview

The biological activity of 3-Acetyl-1,2-O-isopropylidene-6-O-trityl-β-L-arabino-hexofuranos-5-ulose encompasses various mechanisms, including anti-infective properties, modulation of cell signaling pathways, and potential roles in apoptosis and autophagy.

Table 1: Summary of Biological Activities

| Activity Type | Description |

|---|---|

| Anti-infection | Exhibits activity against various viral and bacterial pathogens. |

| Apoptosis | Induces programmed cell death in certain cancer cell lines. |

| Autophagy | Modulates autophagic processes, potentially enhancing cellular recycling. |

| Cell Cycle Regulation | Influences cell cycle progression and DNA damage response mechanisms. |

| Immunomodulation | Affects immune responses through various signaling pathways. |

- Anti-infective Properties :

- Cell Signaling Pathways :

- Induction of Apoptosis :

- Autophagy Modulation :

Case Study 1: Anti-Viral Activity

A study investigated the anti-HIV activity of 3-Acetyl-1,2-O-isopropylidene-6-O-trityl-β-L-arabino-hexofuranos-5-ulose. The results indicated a significant reduction in viral load in treated cells compared to controls, suggesting its potential as a therapeutic agent against HIV .

Case Study 2: Cancer Cell Apoptosis

In vitro experiments on breast cancer cell lines revealed that treatment with this compound led to increased apoptosis rates. Flow cytometry analysis showed elevated levels of activated caspases, confirming the pro-apoptotic effect .

Propiedades

IUPAC Name |

[(3aR,5R,6S)-2,2-dimethyl-5-(2-trityloxyacetyl)-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-yl] acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H30O7/c1-20(31)34-26-25(35-28-27(26)36-29(2,3)37-28)24(32)19-33-30(21-13-7-4-8-14-21,22-15-9-5-10-16-22)23-17-11-6-12-18-23/h4-18,25-28H,19H2,1-3H3/t25-,26+,27?,28+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXQCZISQVFVWSR-PERGRGJXSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1C2C(OC1C(=O)COC(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)OC(O2)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)O[C@@H]1[C@@H](O[C@H]2C1OC(O2)(C)C)C(=O)COC(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H30O7 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

502.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.